

Check Availability & Pricing

# Izencitinib Phase IIb Trial: Technical Resource Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Izencitinib |           |
| Cat. No.:            | B1672703    | Get Quote |

This technical support center provides detailed information on the Phase IIb clinical trial results for **Izencitinib** in patients with ulcerative colitis. The content is intended for researchers, scientists, and drug development professionals.

# Frequently Asked Questions (FAQs) Q1: What is Izencitinib and what is its mechanism of action?

**Izencitinib** (also known as TD-1473) is an orally administered, gut-selective, pan-Janus kinase (JAK) inhibitor.[1][2] It is designed to act locally in the gastrointestinal tract to minimize systemic exposure and associated side effects.[1][3] As a pan-JAK inhibitor, **Izencitinib** reversibly targets multiple JAK enzymes, including JAK1, JAK2, JAK3, and TYK2.[3][4][5]

The mechanism of action involves the inhibition of the JAK/STAT signaling pathway.[1] This pathway is crucial for signaling a wide range of pro-inflammatory cytokines that are implicated in the pathogenesis of inflammatory bowel diseases like ulcerative colitis. By inhibiting JAK enzymes, **Izencitinib** interferes with the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn modulates the transcription of inflammatory genes.[1]

**Caption:** The JAK/STAT signaling pathway and the inhibitory action of **Izencitinib**.



### Q2: What was the primary objective of the Izencitinib Phase IIb trial in ulcerative colitis?

The Phase IIb study (NCT03758443) was a dose-finding induction trial designed to evaluate the efficacy and safety of **Izencitinib** in adults with moderately-to-severely active ulcerative colitis.[1][6] The primary objective was to determine if an 8-week treatment course with **Izencitinib** resulted in a statistically significant change in the total Mayo score compared to placebo.[1][7] The data were intended to inform the dose regimens for a potential Phase 3 program.[6]

### Q3: What was the experimental design of the Phase IIb trial?

The study was a randomized, double-blind, placebo-controlled, multi-center trial that enrolled 239 adult patients with moderately-to-severely active ulcerative colitis.[1][7] Participants were randomized to receive one of several doses of oral, once-daily **Izencitinib** or a placebo for an 8-week induction period.[1][8]

#### **Experimental Protocols:**

- Patient Population: Adults with a diagnosis of moderately-to-severely active ulcerative colitis.
- Study Design: The trial followed a randomized, double-blind, placebo-controlled methodology.[1]
- Treatment Administration: Izencitinib was administered orally once daily for 8 weeks.[8]
- Primary Endpoint: The primary endpoint was the change in the total Mayo score from baseline to week 8. The total Mayo score is a composite measure assessing rectal bleeding, stool frequency, physician's global assessment, and endoscopic findings.[7]
- Key Secondary Endpoint: A key secondary endpoint was the rate of clinical remission at week 8, relative to placebo.[1][7]





Click to download full resolution via product page

Caption: Workflow of the Izencitinib Phase IIb dose-finding induction study.

#### Q4: What were the primary efficacy results of the trial?

The Phase IIb study did not meet its primary endpoint.[1][9] There was no statistically significant change in the total Mayo score at week 8 for patients treated with **Izencitinib** 



compared to placebo.[7] The trial also failed to meet its key secondary endpoint of clinical remission at week 8.[1][8]

| Endpoint                                        | Result vs. Placebo                        | Key Observation                                                                                          |
|-------------------------------------------------|-------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Primary: Change in Total Mayo<br>Score (Week 8) | Not Met[1][2][7][8]                       | The study failed to demonstrate a statistically significant difference between Izencitinib and placebo.  |
| Key Secondary: Clinical<br>Remission (Week 8)   | Not Met[1][7][8]                          | The rate of clinical remission was not significantly different from placebo.                             |
| Other Finding: Clinical<br>Response             | Small Dose-Dependent<br>Increase[1][7][8] | A slight, dose-dependent increase in clinical response, based on the adapted Mayo score, was noted.      |
| Symptom Improvement                             | Reduction in Rectal Bleeding              | The observed increase in clinical response was primarily driven by a reduction in rectal bleeding.[1][7] |

# Q5: What was the safety and tolerability profile of Izencitinib in this study?

**Izencitinib** was found to be well-tolerated across all tested doses during the 8-week treatment period.[1][8] The safety data were consistent with the gut-selective design of the molecule.[1]



| Safety Parameter                           | Observation                                                                                                                                                                                          |  |
|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Overall Tolerability                       | Well-tolerated at all doses administered for 8 weeks.[1][2]                                                                                                                                          |  |
| Adverse Event (AE) Rate                    | AE rates were similar among patients receiving Izencitinib and those receiving placebo.[1][7][8]                                                                                                     |  |
| Serious Adverse Events of Special Interest | No instances of perforation, opportunistic infection, major cardiovascular or thromboembolic events, complicated zoster, or non-melanoma skin cancer were reported in the Izencitinib arms.[1][7][8] |  |
| Laboratory Values                          | There were no notable changes in laboratory values, including creatine phosphokinase and lipids, relative to placebo.[1][6][8]                                                                       |  |
| Systemic Exposure                          | Plasma exposure of Izencitinib was low, which is consistent with the expectations for a gut-selective medicine.[1][7][8]                                                                             |  |

# Q6: Where can I find more detailed information on the study protocol?

The clinical trial is registered on ClinicalTrials.gov under the identifier NCT03758443.[1][6][9] This registration provides further details on the study's design, inclusion/exclusion criteria, and outcome measures.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of Izencitinib in Patients with Ulcerative Colitis :: Theravance Biopharma







[investor.theravance.com]

- 2. Theravance's izencitinib fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 3. Izencitinib Wikipedia [en.wikipedia.org]
- 4. pharmakb.com [pharmakb.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of Izencitinib in Patients with Ulcerative Colitis www.pharmasources.com [pharmasources.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. | BioWorld [bioworld.com]
- 9. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of Izencitinib in Patients with Ulcerative Colitis [prnewswire.com]
- To cite this document: BenchChem. [Izencitinib Phase IIb Trial: Technical Resource Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672703#understanding-the-izencitinib-phase-iib-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com